molecular formula C₂₅H₂₇NO₉ B1140907 Amrubicinol CAS No. 186353-53-7

Amrubicinol

カタログ番号 B1140907
CAS番号: 186353-53-7
分子量: 485.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amrubicinol is a diastereoisomeric mixture resulting from the formal reduction of the acetyl group at position 9 of amrubicin to the corresponding 1-hydroxyethyl group . It is the active metabolite of amrubicin in lung cancer patients . It has a role as a topoisomerase II inhibitor, an antineoplastic agent, and an apoptosis inducer .


Synthesis Analysis

Amrubicinol is synthesized from amrubicin . A fully-automated analytical method for the measurement of Amrubicin and Amrubicinol concentrations in human plasma using LC-MS/MS has been developed .


Molecular Structure Analysis

Amrubicinol has a molecular formula of C25H27NO9 . Its molecular weight is 485.5 g/mol . The IUPAC name is (7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione .

科学的研究の応用

Oncology: Small Cell Lung Cancer (SCLC) Treatment

Amrubicinol, as an active metabolite of amrubicin, has shown promising results in the treatment of small cell lung cancer (SCLC). It functions as a topoisomerase II inhibitor, stabilizing DNA-topoisomerase II complexes and causing DNA damage that leads to cancer cell death . Studies have demonstrated its efficacy in both first-line and refractory settings, with a notable impact on improving patient outcomes .

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics and pharmacodynamics of amrubicinol is crucial for optimizing dosing regimens. Studies have characterized its metabolic profile, revealing that amrubicinol’s clearance rate is a significant determinant of its hematological toxicity, particularly neutropenia . This understanding aids in dose adjustments to minimize adverse effects while maintaining therapeutic efficacy.

Combination Chemotherapy

Amrubicinol is being investigated in combination with other chemotherapeutic agents like cisplatin. Clinical trials have explored this combination’s synergistic potential, aiming to enhance the overall response rate and survival outcomes in lung cancer patients previously treated with chemotherapy . The combination’s pharmacological interactions are a key research focus.

Non-Small Cell Lung Cancer (NSCLC)

Beyond SCLC, amrubicinol is also being studied for its therapeutic effects in non-small cell lung cancer (NSCLC). Research indicates that amrubicinol may offer a more potent antitumor effect and lower toxic effects on the heart, liver, and kidneys compared to other anthracyclines, which is significant given the cardiotoxicity associated with this drug class .

Clinical Trial Design and Methodology

Amrubicinol’s development involves rigorous clinical trial design to assess its safety and efficacy. Studies have focused on determining the maximum tolerated dose, dose-limiting toxicities, and safe doses for phase II testing. These trials are foundational for establishing amrubicinol’s role in cancer therapy and for regulatory approval processes .

Adverse Effects Management

Understanding and managing amrubicinol’s adverse effects are critical areas of research. While it shows almost no cardiotoxicity, common side effects include hematological toxicities like neutropenia and non-hematologic events such as anorexia, asthenia, and nausea . Research aims to develop strategies to mitigate these effects and improve patient quality of life during treatment.

作用機序

Target of Action

Amrubicinol, the active metabolite of Amrubicin, primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, making it a key target for anticancer drugs .

Mode of Action

Amrubicinol exerts its cytotoxic effects by stabilizing the DNA-topoisomerase II complex . This stabilization prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes, leading to double-stranded DNA breaks . Unlike other anthracyclines, Amrubicinol shows decreased DNA intercalation compared to Doxorubicin .

Biochemical Pathways

The primary biochemical pathway involved in Amrubicinol’s action is the DNA replication pathway. By inhibiting topoisomerase II, Amrubicinol interferes with DNA replication, leading to cell growth inhibition and ultimately cell death .

Pharmacokinetics

Amrubicin is converted to Amrubicinol in the liver, kidney, and tumor tissue through the reduction of its C-13 ketone group to a hydroxy group . The pharmacokinetics of Amrubicinol is characterized by a significant correlation between the area under the plasma concentration versus time curve (AUC) for Amrubicin and Amrubicinol . The clearance of Amrubicinol is also identified as a major determinant of neutropenia .

Result of Action

The primary result of Amrubicinol’s action is the inhibition of cell growth, leading to cell death . This is achieved through the induction of double-stranded DNA breaks, which are a result of the stabilization of the DNA-topoisomerase II complex .

Action Environment

The action, efficacy, and stability of Amrubicinol can be influenced by various environmental factors. For instance, the conversion of Amrubicin to Amrubicinol can be affected by the metabolic activity of the liver, kidney, and tumor tissue . Additionally, the occurrence of toxicity shows a significant interindividual variation , suggesting that individual patient characteristics can influence the compound’s action and efficacy.

将来の方向性

Amrubicinol therapy has shown promise for the treatment of small-cell lung cancer (SCLC), but challenges still remain. Future directions for Amrubicinol therapy include finding the best regimen and further study of combination regimens in patients of different ethnicities .

特性

IUPAC Name

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGDISMODBEAN-OAIQOSRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46780387

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。